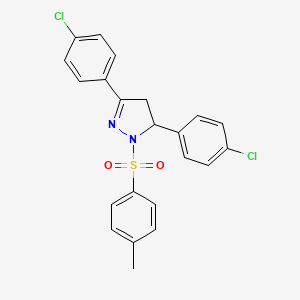
3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole” is a type of organic compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole”. However, similar compounds have been synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation234.Molecular Structure Analysis
The molecular structure of “3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole” is not explicitly available. However, the structure of similar compounds has been analyzed using X-ray characterization3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole”. However, similar compounds have shown interesting properties in terms of their charge transfer interactions leading to nonlinear behavior5.Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole” are not explicitly mentioned. However, similar compounds have been studied for their linear optical properties and nonlinear behavior5.Wissenschaftliche Forschungsanwendungen
New Derivatives and Metal Complexes
The synthesis of new tris(pyrazolyl)triazine and pyrazolylpyridine derivatives, including those based on the 3,5-bis(4-butoxyphenyl)pyrazole group, has been explored for creating mono- and polymetallic derivatives. These compounds, including their metal complexes with palladium and gold, exhibit different types of bonding interactions, showcasing their potential in constructing materials with specific molecular architectures (Claramunt et al., 2003).
Tautomerism and Structural Analysis
Research into NH-pyrazoles, closely related to the specified compound, has revealed insights into annular tautomerism. The structures of these compounds, determined by X-ray crystallography, illustrate complex patterns of hydrogen bonding and highlight the relevance of tautomeric forms in crystallization and molecular interactions (Cornago et al., 2009).
Biological Activities and Applications
Pyrazole derivatives have been identified for their wide range of biological activities, serving as the basis for the synthesis of bis(pyrazolyl)methanes. These compounds are not only important in medicinal chemistry but also as chelating and extracting reagents for different metal ions, indicating their versatile applications in both biological and material sciences (Sadeghpour & Olyaei, 2021).
Catalysis and Polymerization
Pyrazole-supported zinc(II) benzoates have been synthesized and shown to be effective catalysts for the ring-opening copolymerization of cyclohexene oxide and carbon dioxide. This demonstrates the potential of pyrazole derivatives in facilitating environmentally friendly polymer synthesis, contributing to the development of sustainable materials (Lephoto et al., 2016).
Antimicrobial Activity
New bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and tested for their anti-tumor activities. Such studies provide a foundation for developing new therapeutic agents, highlighting the significance of pyrazole derivatives in drug discovery and development (Gomha, Edrees, & Altalbawy, 2016).
Safety And Hazards
There is no specific information available on the safety and hazards of “3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole”.
Zukünftige Richtungen
The future directions of research on “3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine and materials science could be investigated7.
Eigenschaften
IUPAC Name |
3,5-bis(4-chlorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O2S/c1-15-2-12-20(13-3-15)29(27,28)26-22(17-6-10-19(24)11-7-17)14-21(25-26)16-4-8-18(23)9-5-16/h2-13,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFZBHDQIRKBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


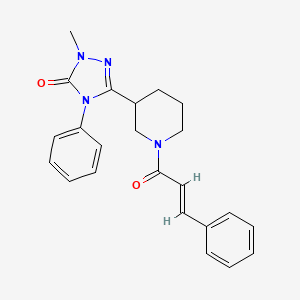

![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/no-structure.png)
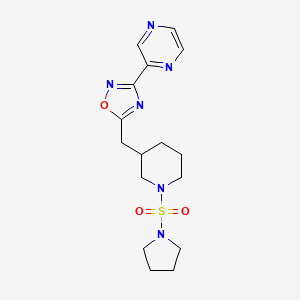
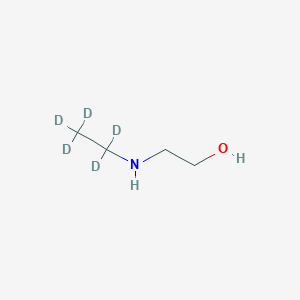
![N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2739812.png)

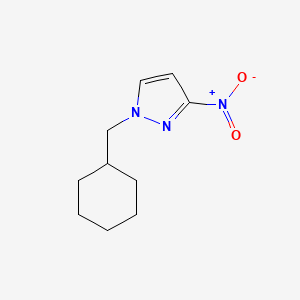
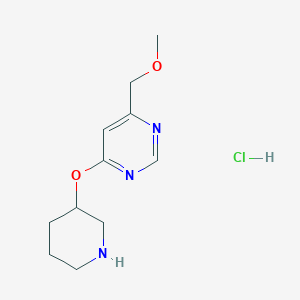
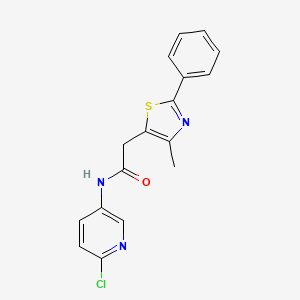
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2739818.png)
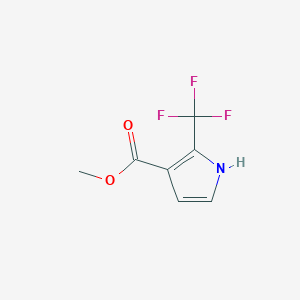
![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2739820.png)